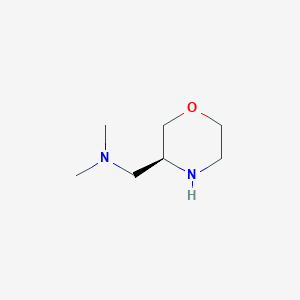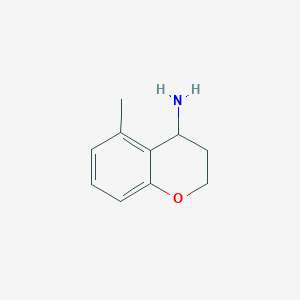![molecular formula C8H7NO2 B11921250 4-Methylbenzo[d]isoxazol-3-ol CAS No. 1195552-73-8](/img/structure/B11921250.png)
4-Methylbenzo[d]isoxazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Méthylbenzo[d]isoxazol-3-ol est un composé hétérocyclique appartenant à la famille des isoxazoles. Les isoxazoles sont des cycles à cinq chaînons contenant un atome d'oxygène et un atome d'azote en positions adjacentes. Ce composé est d'un intérêt considérable en raison de ses diverses activités biologiques et de ses applications thérapeutiques potentielles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-Méthylbenzo[d]isoxazol-3-ol implique généralement des réactions de cyclisation. Une méthode courante est la réaction de cycloaddition (3 + 2) entre un alcyne et un oxyde de nitrile . Cette réaction peut être catalysée par des métaux tels que le cuivre (I) ou le ruthénium (II), bien que des voies de synthèse sans métaux soient également explorées pour réduire les coûts et l'impact environnemental .
Méthodes de production industrielle
Les méthodes de production industrielle du 4-Méthylbenzo[d]isoxazol-3-ol impliquent souvent l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et de la concentration des réactifs. L'utilisation de réacteurs à écoulement continu est également étudiée pour améliorer la capacité de production et l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Méthylbenzo[d]isoxazol-3-ol subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cela implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cela comprend des réactions de substitution nucléophile et électrophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle isoxazole .
Applications de la recherche scientifique
Le 4-Méthylbenzo[d]isoxazol-3-ol a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Il a été étudié pour son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur pour divers procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-Méthylbenzo[d]isoxazol-3-ol implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber les enzymes en se liant à leurs sites actifs ou moduler les voies de signalisation en interagissant avec les récepteurs. Les voies et les cibles exactes peuvent varier en fonction de l'activité biologique spécifique étudiée .
Applications De Recherche Scientifique
4-Methylbenzo[d]isoxazol-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methylbenzo[d]isoxazol-3-ol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés d'isoxazole tels que :
- 3,5-Diméthylisoxazole
- 4-Phénylisoxazole
- 5-Méthylisoxazole
Unicité
Le 4-Méthylbenzo[d]isoxazol-3-ol est unique en raison de son motif de substitution spécifique, qui confère des activités biologiques et une réactivité chimique distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
1195552-73-8 |
|---|---|
Formule moléculaire |
C8H7NO2 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
4-methyl-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C8H7NO2/c1-5-3-2-4-6-7(5)8(10)9-11-6/h2-4H,1H3,(H,9,10) |
Clé InChI |
UGACBUZJRUUUFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)ONC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





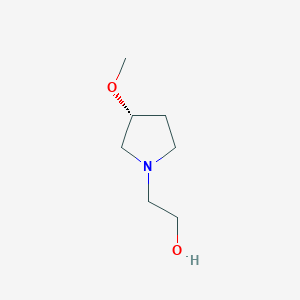
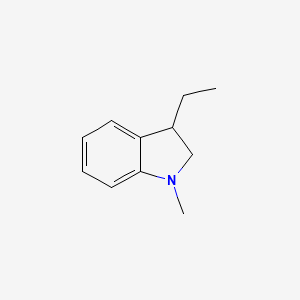



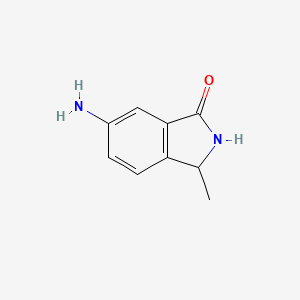

![4-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B11921247.png)

